

Application Notes and Protocols: Radiolabeling of DOTA-Conjugated Peptides with Terbium-149

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbium-149 (149Tb) is an alpha-emitting radionuclide with significant potential for targeted radionuclide therapy.[1][2] Its favorable decay characteristics, including a 4.1-hour half-life and the emission of high-energy alpha particles, make it a compelling candidate for treating various cancers.[1][3][4][5] The alpha particles emitted by ¹⁴⁹Tb have a short range in tissue, leading to highly localized and potent cell killing, thereby minimizing damage to surrounding healthy tissues.[1][4] Furthermore, ¹⁴⁹Tb can be stably chelated by the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can be conjugated to a variety of tumor-targeting peptides.[3][4][6] This allows for the specific delivery of the therapeutic radionuclide to cancer cells. This document provides detailed protocols for the radiolabeling of DOTA-conjugated peptides with ¹⁴⁹Tb, along with quality control procedures and representative data.

Quantitative Data Summary

The efficiency and quality of radiolabeling are critical for the successful application of ¹⁴⁹Tb-based radiopharmaceuticals. The following table summarizes key quantitative data from various studies on the radiolabeling of DOTA-conjugated peptides with ¹⁴⁹Tb.



DOTA-Conjugated Peptide	Specific Activity (MBq/nmol)	Radiochemical Purity (%)	Reference
cm09 (DOTA-folate conjugate)	~1.2	>96	[3][7]
DOTATATE	up to 20	≥98	[8]
DOTA-LM3	up to 20	≥98	[8]
DOTANOC	5	>98	[4]
DOTATATE	50 (apparent)	>99	[9]

Experimental Protocols Production and Purification of Terbium-149

Terbium-149 is typically produced via proton-induced spallation of tantalum targets at facilities like ISOLDE/CERN.[3][9] The spallation products undergo mass separation to isolate mass 149 isobars.[3][9] Subsequent radiochemical purification is necessary to separate 149 Tb from other co-produced radioisotopes. This is often achieved using cation-exchange and extraction chromatography techniques.[9] The final purified 149 Tb is typically obtained in a solution suitable for radiolabeling, such as α -hydroxyisobutyric acid or a dilute acid solution.[4][9]

Radiolabeling of DOTA-Conjugated Peptides with ¹⁴⁹Tb

This protocol provides a general framework for the radiolabeling procedure. Optimization may be required for specific DOTA-conjugated peptides.

Materials:

- 149TbCl₃ in dilute HCl or other suitable buffer
- DOTA-conjugated peptide stock solution (e.g., 1 mM in nuclease-free water)
- Sodium acetate buffer (0.5 M, pH 4.5-4.7)
- Heating block or water bath



- · Vortex mixer
- Reaction vials (e.g., Eppendorf tubes)
- DTPA solution (50 mM, pH 5)

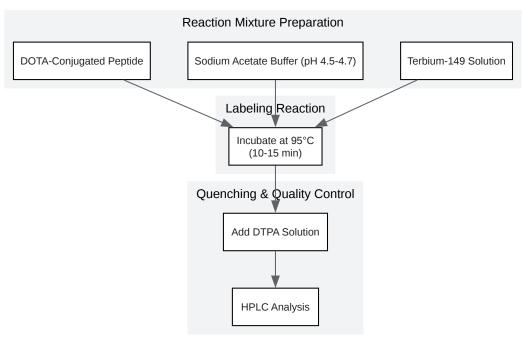
Procedure:

- In a sterile reaction vial, combine the DOTA-conjugated peptide and sodium acetate buffer. For example, for a final reaction volume of 100 μ L, one might use 10 μ L of a 1 mM peptide stock solution and 40 μ L of 0.5 M sodium acetate buffer.
- Carefully add the desired amount of ¹⁴⁹Tb solution to the reaction vial. The volume will depend on the activity concentration of the radionuclide stock.
- · Gently vortex the reaction mixture.
- Incubate the reaction mixture at 95°C for 10-15 minutes.[3][4][7]
- After incubation, allow the reaction vial to cool to room temperature.
- To quench the reaction and chelate any unreacted ¹⁴⁹Tb, add a small volume of DTPA solution (e.g., 10 μL of 5 mM DTPA).[3][7]

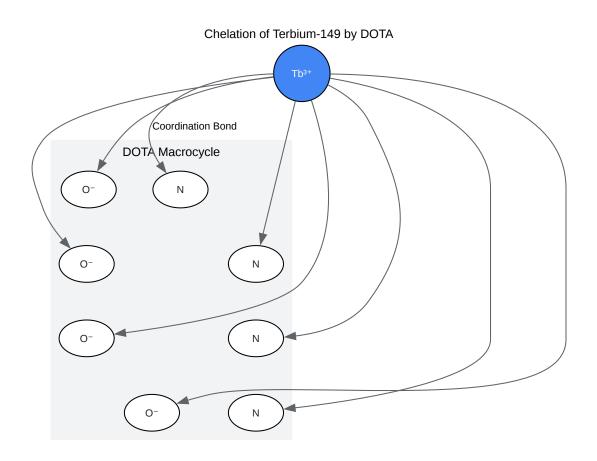
Diagram of the Radiolabeling Workflow:



Radiolabeling Workflow







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